Cas no 1804186-62-6 (2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde structure](https://ja.kuujia.com/scimg/cas/1804186-62-6x500.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde
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- インチ: 1S/C9H7NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-4,12H,5H2
- InChIKey: NTLWKOGRWSZMQV-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)=NC2C=C(C=O)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 197
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): 0.4
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081002034-250mg |
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde |
1804186-62-6 | 98% | 250mg |
$5,316.79 | 2022-04-02 | |
Alichem | A081002034-500mg |
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde |
1804186-62-6 | 98% | 500mg |
$8,034.39 | 2022-04-02 | |
Alichem | A081002034-1g |
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde |
1804186-62-6 | 98% | 1g |
$12,535.13 | 2022-04-02 |
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehydeに関する追加情報
Comprehensive Overview of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde (CAS No. 1804186-62-6)
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde (CAS No. 1804186-62-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its hydroxymethyl and carboxaldehyde functional groups, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure, combining a benzo[d]oxazole core with reactive aldehyde and alcohol moieties, makes it a valuable building block for drug discovery and advanced material development.
The growing interest in heterocyclic compounds like 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde stems from their broad applications in medicinal chemistry. Researchers are particularly intrigued by its potential as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Recent studies highlight its role in designing small-molecule therapeutics, aligning with the current trend toward personalized medicine and targeted drug delivery systems. The compound's aldehyde group also enables facile conjugation with biomolecules, making it relevant to bioconjugation chemistry—a hot topic in antibody-drug conjugate (ADC) development.
From a synthetic chemistry perspective, CAS No. 1804186-62-6 exemplifies the importance of multifunctional intermediates in streamlining complex syntheses. Its benzo[d]oxazole scaffold is frequently explored in fluorescence probes and OLED materials, reflecting the surge in demand for organic electronic components. Industry experts often search for "synthesis of benzo[d]oxazole derivatives" or "applications of hydroxymethyl carboxaldehydes," underscoring the compound's interdisciplinary relevance. Environmental considerations also drive innovation, with greener synthetic routes for such compounds being a frequent discussion point in academic forums.
Analytical characterization of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the compound's purity and structural integrity—critical factors for reproducibility in research. The rise of AI-assisted molecular design has further amplified interest in this chemical space, with computational models predicting its reactivity in novel cascade reactions. Such advancements align with the broader shift toward data-driven chemistry, a frequently searched topic among professionals.
In material science, the π-conjugated system of this compound contributes to its utility in photocatalysts and organic semiconductors. Startups focusing on sustainable energy solutions increasingly investigate similar structures for light-harvesting applications. Meanwhile, patent databases reveal growing IP activity around functionalized benzo[d]oxazoles, particularly in optoelectronic devices—a trend corroborated by rising search volumes for "benzo[d]oxazole electronic properties" in technical literature.
Safety and handling protocols for CAS No. 1804186-62-6 adhere to standard laboratory practices for oxygen-sensitive compounds. While not classified as hazardous under major regulatory frameworks, proper storage under inert atmosphere is recommended due to its aldehyde functionality. This precautionary approach resonates with the pharmaceutical industry's emphasis on quality by design (QbD) principles, another trending search term among process chemists.
The commercial availability of 2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde through specialty chemical suppliers has expanded its accessibility for research institutions. Pricing trends indicate steady demand, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Supply chain analyses show increased procurement of such high-value intermediates by Asian API manufacturers, reflecting regional growth in innovative drug development.
Future research directions may explore the compound's utility in click chemistry applications or as a template for metal-organic frameworks (MOFs). These potential applications correspond with emerging search queries like "benzo[d]oxazole MOF precursors" in academic databases. As the scientific community continues to prioritize structure-activity relationship (SAR) studies, compounds like 1804186-62-6 will remain pivotal in rational drug design workflows.
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